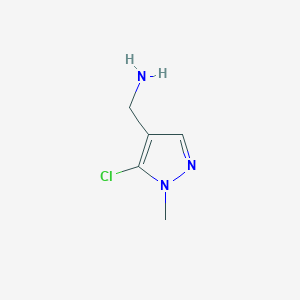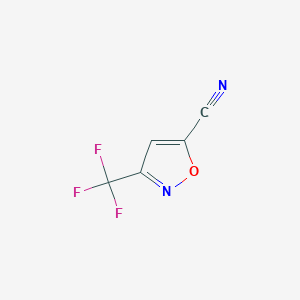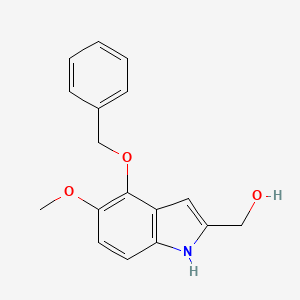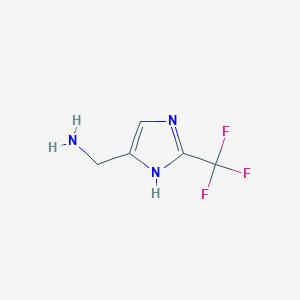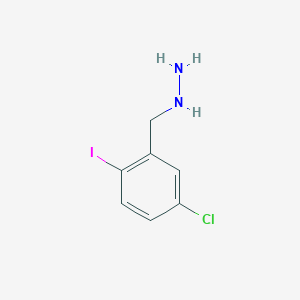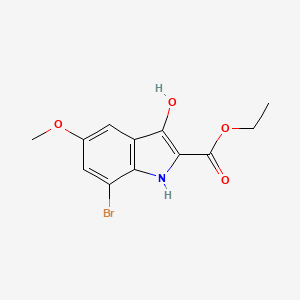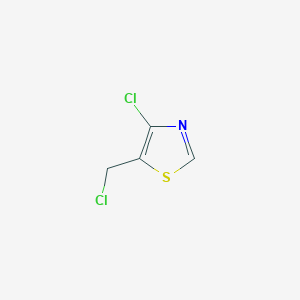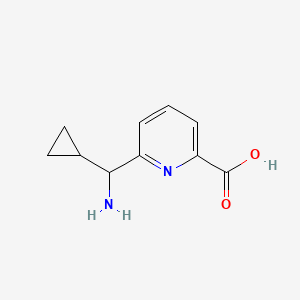
6-(Amino(cyclopropyl)methyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Amino(cyclopropyl)methyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety at the sixth position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
6-(Amino(cyclopropyl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
6-(Amino(cyclopropyl)methyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting their availability and activity in biological systems. Additionally, it can inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways.
相似化合物的比较
Similar Compounds
Picolinic acid: The parent compound, known for its metal-chelating properties.
Nicotinic acid: An isomer of picolinic acid with a carboxyl group at the third position.
Isonicotinic acid: Another isomer with a carboxyl group at the fourth position.
Uniqueness
6-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl and amino groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
6-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9(6-4-5-6)7-2-1-3-8(12-7)10(13)14/h1-3,6,9H,4-5,11H2,(H,13,14) |
InChI 键 |
KUWVZLUHYFOKOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=NC(=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


